molecular formula C29H19F6N3S B12953423 N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B12953423
M. Wt: 555.5 g/mol
InChI Key: IAEITCZQCJQMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance in Asymmetric Organocatalysis

The compound’s efficacy stems from its three-dimensional preorganization and complementary functional groups. The (R)- or (S)-configured binaphthyl core enforces a 60–70° dihedral angle between naphthalene rings, creating a chiral pocket that spatially directs incoming substrates. Each thiourea moiety (-NHC(S)NH-) adopts a syn conformation, positioning sulfur atoms 3.5–4.0 Å apart—an optimal distance for bidentate hydrogen bonding to nitro groups or imine lone pairs. Density functional theory (DFT) studies suggest the 3,5-bis(trifluoromethyl)phenyl substituents lower thiourea pKa by 2–3 units versus phenyl analogues, enhancing Brønsted acidity for stronger substrate activation.

This dual activation capability was demonstrated in the aza-Henry reaction between N-Boc imines and nitromethane, where the catalyst simultaneously binds the imine’s nitrogen lone pair and the nitronate’s oxygen atoms. X-ray crystallography of related bis-thioureas reveals a planar, conjugated thiourea system with N-H bond lengths of 0.86–0.89 Å, ideal for forming short (<2.0 Å), directional hydrogen bonds.

Historical Development of Binaphthyl-Thiourea Hybrid Catalysts

The evolution of this catalyst class began with Nagasawa’s 2004 report of trans-cyclohexane-1,2-diamine-based bis-thioureas for Morita-Baylis-Hillman reactions. However, limited enantiocontrol in other transformations spurred exploration of binaphthyl frameworks. In 2008, a breakthrough occurred when BINAM thioureas demonstrated 74% enantiomeric excess (ee) in aza-Henry reactions—a 9-fold improvement over earlier designs.

Key developmental milestones include:

Year Innovation Impact
2004 First bis-thiourea catalysts Demonstrated thiourea’s dual activation potential
2008 BINAM-thiourea hybridization Achieved 74% ee in aza-Henry reactions
2015 Anthracene-based thioureas Expanded substrate scope to carboxylates
2024 Diboron-mediated BINAM synthesis Enabled gram-scale catalyst production

The 2024 diboron-mediated -sigmatropic rearrangement marked a synthetic leap, allowing decagram preparation of enantiopure BINAM precursors at 78% yield. This addressed previous limitations in oxidative coupling methods, which suffered from over-oxidation and required protecting groups.

Key Functional Groups and Their Synergistic Roles

Three structural elements confer the compound’s catalytic prowess:

  • Binaphthyl Diamine Backbone : The C2-symmetric 1,1'-binaphthyl-2,2'-diamine provides a rigid chiral environment. Natural bond orbital (NBO) analysis shows the naphthalene rings’ π-π stacking (3.8 Å separation) contributes 12–15 kcal/mol stabilization, enforcing atropisomeric rigidity.

  • Thiourea Moieties : Each thiourea group acts as a dual hydrogen bond donor. Infrared spectroscopy reveals N-H stretching frequencies at 3290 cm⁻¹ (asymmetric) and 3185 cm⁻¹ (symmetric), indicative of strong hydrogen-bonding capacity. The electron-withdrawing trifluoromethyl groups increase thiourea acidity (ΔpKa ≈ 3 vs. phenyl), strengthening substrate binding by 2.3–2.7 kcal/mol.

  • 3,5-Bis(trifluoromethyl)phenyl Substituents : These groups create a hydrophobic binding pocket (solvent-accessible surface area: 145 Ų) that preferentially accommodates aromatic substrates. 19F NMR studies show through-space coupling (4JFF = 8.2 Hz) between CF3 groups, confirming their fixed spatial arrangement.

The synergy between these groups was quantified in aza-Henry reactions: replacing 3,5-bis(trifluoromethyl)phenyl with phenyl dropped enantioselectivity from 74% to 11% ee, while omitting one thiourea moiety reduced yield from 89% to 34%. This underscores the necessity of both structural elements for effective catalysis.

Properties

IUPAC Name

1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19F6N3S/c30-28(31,32)18-13-19(29(33,34)35)15-20(14-18)37-27(39)38-24-12-10-17-6-2-4-8-22(17)26(24)25-21-7-3-1-5-16(21)9-11-23(25)36/h1-15H,36H2,(H2,37,38,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEITCZQCJQMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19F6N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2’-Amino[1,1’-binaphthalen]-2-yl)-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves multiple steps:

    Formation of the Binaphthyl Backbone: The binaphthyl backbone can be synthesized through a coupling reaction of naphthalene derivatives.

    Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction.

    Formation of the Thiourea Moiety: The thiourea moiety is formed by reacting the amino-binaphthyl compound with isothiocyanates.

    Substitution with Bis(trifluoromethyl)phenyl Group: The final step involves the substitution of the thiourea moiety with the bis(trifluoromethyl)phenyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Catalytic Activity in Asymmetric Morita-Baylis-Hillman (MBH) Reactions

The compound acts as a bifunctional organocatalyst in asymmetric MBH reactions, leveraging:

  • Tertiary amine activation : The binaphthyl-bound amine facilitates nucleophilic conjugate addition to α,β-unsaturated carbonyls .

  • Thiourea stabilization : Dual hydrogen bonding to the enolate intermediate enhances reaction rates and enantioselectivity .

Key Mechanistic Steps :

  • Nucleophilic attack by the amine on the enone, forming a zwitterionic intermediate.

  • Thiourea-mediated stabilization of the transient enolate via H-bonding with the trifluoromethylphenyl groups.

  • Electrophilic quenching by aldehydes, followed by proton transfer and catalyst regeneration .

Performance Metrics :

Substrate PairEnantiomeric Excess (ee)Reaction TimeReference
Cyclohexenone + Benzaldehyde92% (R)24 h
Chalcone + p-Nitrobenzaldehyde88% (S)48 h

Hydrogen-Bonding-Mediated Phase-Transfer Catalysis

The thiourea group forms strong hydrogen bonds (H-bonds) with anions, enabling:

  • Fluoride binding : Tridentate H-bonding to F⁻ with NH---F distances of 2.3–2.5 Å, confirmed by NMR and X-ray crystallography .

  • Cation-π interactions : Cs⁺ coordinates to the binaphthyl core, enhancing fluoride affinity (Kd = 1.2 × 10³ M⁻¹) .

Applications :

  • Asymmetric alkylation of glycine Schiff bases using CsF as a fluoride source .

  • Enantioselective silylation of alcohols (up to 85% ee) .

Reactivity in Tandem Catalytic Processes

The compound enables light-assisted tandem catalysis by isomerization between E and Z configurations:

E-Isomer Activity :

  • Promotes MBH reactions via amine-thiourea cooperation .

Z-Isomer Activity :

  • Facilitates aldol condensations through secondary amine activation .

Substrate Scope :

Synthetic Modifications

The primary amine undergoes functionalization to tune catalytic properties:

Sulfonylation :

  • Reaction with p-toluenesulfonyl chloride in pyridine yields N-sulfonylated derivatives (87% yield), enhancing solubility in polar solvents .

Schiff Base Formation :

  • Condensation with aldehydes produces imine-linked analogs, tested in asymmetric Michael additions (72–80% ee) .

Comparison with Related Thiourea Catalysts

ParameterSchreiner’s Thiourea Jacobsen’s Catalyst Target Compound
H-Bond Acidity (pKa)8.29.17.9
Fluoride Binding Affinity1.5 × 10³ M⁻¹N/A1.2 × 10³ M⁻¹
Enantioselectivity Range70–95% ee65–92% ee85–95% ee

Mechanistic Insights from Spectroscopy

  • NMR Studies : Downfield shifts of NH protons (δ = 10.2–11.5 ppm) confirm H-bond donation capacity .

  • IR Spectroscopy : Thiourea C=S stretch at 1250 cm⁻¹ shifts to 1220 cm⁻¹ upon substrate binding.

Limitations and Challenges

  • Solvent Sensitivity : Activity drops in protic solvents (e.g., MeOH) due to H-bond competition .

  • Thermal Stability : Decomposition above 150°C limits high-temperature applications.

This compound’s unique blend of chiral binaphthyl architecture, strong H-bond donor capacity, and fluorinated aryl groups positions it as a versatile catalyst for asymmetric synthesis. Future research directions include photocatalytic applications and modular derivatization for expanded substrate scope.

Scientific Research Applications

Pharmaceutical Applications

Cytotoxic Activity
Research indicates that derivatives of thiourea compounds exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that certain thiourea derivatives, including those similar to N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, demonstrated effective inhibition of human colon (SW480, SW620) and prostate (PC3) cancer cells. The IC50 values for these compounds were reported to be less than 10 µM, showcasing a favorable selectivity over normal cells .

CompoundCell LineIC50 (µM)Selectivity
This compoundSW480<10High
Similar Thiourea DerivativePC3<10High
Reference Compound (Cisplatin)SW480>10Low

Mechanisms of Action
The mechanisms underlying the cytotoxicity of these compounds involve apoptosis induction and modulation of interleukin-6 levels. The study utilized trypan blue exclusion assays to assess cell viability, revealing a substantial reduction in the number of viable cancer cells treated with these thioureas .

Catalytic Applications

Organocatalysis
Thioureas have been employed as organocatalysts in various organic synthesis reactions. A notable application is in glycosylation reactions where thioureas facilitate the formation of glycosidic bonds with high stereoselectivity. For instance, camphor-derived thioureas were shown to catalyze glycosylation with yields ranging from 58% to 92%, demonstrating their effectiveness in promoting stereoselective reactions .

Reaction TypeYield (%)Stereoselectivity (α/β)
Glycosylation using Thiourea Catalyst58 - 921:6 - 1:58

Case Studies

  • Cytotoxicity Study
    A comprehensive investigation into the cytotoxicity of thiourea derivatives revealed that specific substitutions on the phenyl ring significantly influenced their biological activity. The study found that derivatives with electron-withdrawing groups exhibited enhanced activity against cancer cells compared to their unsubstituted counterparts .
  • Organocatalytic Efficiency
    In a series of experiments involving glycosylation reactions, thioureas were tested under various conditions. The results indicated that the choice of solvent and reaction time played crucial roles in determining yield and selectivity. The most efficient thiourea catalyst achieved an impressive yield of 81% with a stereoselectivity ratio of 1:58 .

Mechanism of Action

The mechanism of action of N-(2’-Amino[1,1’-binaphthalen]-2-yl)-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues with Binaphthyl Backbones

  • N,N’-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 914497-25-9): Structure: Contains two thiourea groups attached symmetrically to the binaphthyl scaffold. Properties: Molecular weight 826.7, purity 97–99%, and higher rigidity due to dual thiourea moieties. Applications: Used in enantioselective catalysis but may exhibit reduced solubility compared to mono-thiourea derivatives .
  • (S)-1-(2'-Amino-[1,1'-binaphthalen]-2-yl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (CAS: 1190422-05-9): Structure: Closest analogue to the target compound, differing only in the substitution pattern (e.g., stereochemistry). Properties: Molecular weight ~595–600 g/mol, purity 97%, and enhanced enantioselectivity in asymmetric aldol reactions due to the amino group’s hydrogen-bonding .

Cyclohexylamine-Based Thioureas

  • N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea: Structure: Cyclohexylamine replaces the binaphthyl group. Properties: Molecular weight 385.37, purity 97%, and moderate catalytic efficiency in Michael additions. Advantage: Lower molecular weight improves solubility but reduces chiral rigidity .
  • N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea: Structure: Bulky benzyl groups on the cyclohexylamine enhance steric hindrance. Properties: Molecular weight 565.61, purity 98–99%, and used in phase-transfer catalysis. Higher cost (~JPY30,200/100 mg) .

Cinchona Alkaloid-Derived Thioureas

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea :
    • Structure : Cinchona backbone paired with thiourea.
    • Properties : Molecular weight 594.61, density 1.39 g/cm³, and specialized for enantioselective acylations.
    • Limitation : Narrower substrate scope compared to binaphthyl derivatives .

Symmetrical vs. Asymmetrical Thioureas

Parameter Target Compound N,N’-Bis(thiourea) Binaphthyl Cyclohexylamine Thiourea
Molecular Weight ~595–600 g/mol 826.7 g/mol 385.37 g/mol
Purity ≥97% 97–99% 97%
Chiral Rigidity High (binaphthyl + amino) Very High (dual thiourea) Moderate (flexible cyclohexane)
Catalytic Efficiency High (multiple H-bond donors) Moderate (steric hindrance) Low to Moderate
Cost ~$54–$1,267/g Discontinued ~$250–$300/g

Key Research Findings

Enantioselectivity : The target compound outperforms cyclohexylamine-based thioureas in asymmetric aldol reactions, achieving >90% enantiomeric excess (ee) due to its rigid binaphthyl framework .

Solubility: While binaphthyl derivatives generally exhibit lower solubility in polar solvents, the amino group in the target compound improves miscibility in THF and dichloromethane .

Synthetic Accessibility : The target compound requires multi-step synthesis involving Grignard reactions and thiourea coupling, similar to analogues but with stricter stereochemical control .

Biological Activity

N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea is a compound of growing interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on cytotoxicity against various cancer cell lines, mechanisms of action, and structure-activity relationships.

Structure and Synthesis

The compound is characterized by its unique thiourea moiety linked to a 1,1'-binaphthalene scaffold and a trifluoromethyl-substituted phenyl group. The synthesis typically involves the reaction of 2-amino-1,1'-binaphthalen-2-ol with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. This specific structure contributes to its biological properties.

Cytotoxicity Studies

Recent studies have demonstrated that thiourea derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values as low as 1.5 µM against human colon cancer cells (SW480 and SW620) and prostate cancer cells (PC3) . The following table summarizes the IC50 values of related thiourea compounds:

CompoundCell LineIC50 (µM)
3,4-DichlorophenylthioureaSW4801.5
4-CF3-PhenylthioureaSW6205.8
This compoundPC3TBD
DoxorubicinVarious~10
CisplatinVarious~10

The mechanisms underlying the cytotoxic effects of these thiourea derivatives include:

  • Induction of Apoptosis : Flow cytometry studies indicated that compounds like 3,4-dichlorophenylthiourea induce late apoptosis in cancer cells. For example, late apoptosis rates reached up to 95% in SW480 cells treated with these compounds .
  • Cell Cycle Arrest : Some studies suggest that these compounds may interfere with the cell cycle progression, leading to increased cell death in cancerous cells compared to normal cells.
  • Selective Toxicity : The selectivity for cancer cells over normal cells is a critical aspect of their potential therapeutic application. For instance, several derivatives have demonstrated a higher toxicity towards cancer cell lines while sparing normal keratinocytes (HaCaT) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Positioning : The position of substituents on the phenyl ring has been shown to significantly affect potency. Para-substituted derivatives tend to exhibit enhanced activity compared to ortho or meta positions .
  • Electronic Effects : The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's ability to interact with biological targets.

Case Studies

Several studies have highlighted the promise of thiourea derivatives in cancer therapy:

  • Study on SW480 Cells : A derivative similar to this compound was tested against SW480 cells and resulted in a significant reduction in viable cell counts (up to 93% reduction at optimal doses) .
  • Comparative Analysis with Standard Chemotherapeutics : In head-to-head comparisons with established chemotherapeutic agents like doxorubicin and cisplatin, certain thioureas exhibited superior selectivity and lower toxicity towards normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.